Superior In Vivo Efficacy Profile Compared to Cilomilast
In a comprehensive preclinical study, MK-0359 (L-454,560) was directly compared to cilomilast and roflumilast. The authors concluded that MK-0359 has an 'overall in vivo efficacy profile at least comparable to roflumilast and clearly superior to cilomilast' [1]. This conclusion is drawn from a battery of tests including inhibition of LPS-induced TNFalpha formation in human whole blood and efficacy in animal models of airway hyper-reactivity. This differentiation is critical for procurement, as it identifies MK-0359 as possessing a more favorable efficacy profile than a comparator that has been extensively investigated in clinical development for COPD.
| Evidence Dimension | Overall in vivo efficacy profile |
|---|---|
| Target Compound Data | MK-0359 (L-454,560) |
| Comparator Or Baseline | Cilomilast |
| Quantified Difference | Profile deemed 'clearly superior to cilomilast' [1]. |
| Conditions | Preclinical assessment integrating in vitro enzyme inhibition, human whole blood TNFalpha assay, and multiple in vivo efficacy models (OVA-sensitized guinea pig, ascaris-sensitized sheep). |
Why This Matters
A superior in vivo efficacy profile relative to cilomilast provides a clear, evidence-based justification for selecting MK-0359 for preclinical research programs aiming to maximize the potential for successful translation to in vivo models.
- [1] Huang Z, et al. L-454,560, a potent and selective PDE4 inhibitor with in vivo efficacy in animal models of asthma and cognition. Biochem Pharmacol. 2007;73(12):1971-1981. PMID: 17428447. View Source
